
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a useful research compound. Its molecular formula is C21H16N2O3S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant and Neuroprotective Effects
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide derivatives have been studied for their anticonvulsant and neuroprotective effects. Research indicates that some synthesized compounds within this group exhibit significant anticonvulsant activity, potentially offering therapeutic benefits in treating convulsions. One such study found that a compound named N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide demonstrated effective anticonvulsant properties and also displayed neuroprotective effects by lowering levels of specific biomarkers, suggesting a potential role in safeguarding neural health (Hassan, Khan, & Amir, 2012).
Photodynamic Therapy in Cancer Treatment
Compounds with the this compound structure have been explored for their application in photodynamic therapy (PDT) for cancer treatment. A study highlighted the synthesis of novel zinc phthalocyanine compounds substituted with benzothiazole derivatives, demonstrating their potential as effective Type II photosensitizers in PDT, characterized by high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
Research has revealed that benzothiazole derivatives, including this compound, possess promising antitumor activity. Various studies have synthesized and evaluated compounds within this class, uncovering their potential against a range of cancer cell lines. For instance, specific derivatives have shown cytotoxic effects on leukemia, melanoma, lung, colon, and breast cancer cell lines, indicating their potential as chemotherapeutic agents (Havrylyuk et al., 2010).
Antimicrobial Properties
Benzothiazole derivatives, including this compound, have been studied for their antimicrobial properties. These compounds have shown effectiveness against various strains of bacteria and fungi, suggesting potential utility in treating microbial infections. One study synthesized new pyridine derivatives incorporating the benzothiazole ring, which exhibited modest antimicrobial activity against selected bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-25-17-12-7-13-18-19(17)22-21(27-18)23-20(24)15-10-5-6-11-16(15)26-14-8-3-2-4-9-14/h2-13H,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXROXKDEDGWZGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2363143.png)
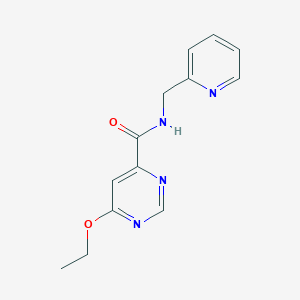
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetonitrile](/img/structure/B2363145.png)
![methyl 3-carbamoyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2363146.png)
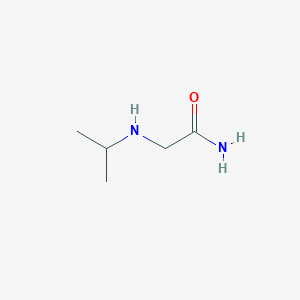
![2-fluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2363151.png)
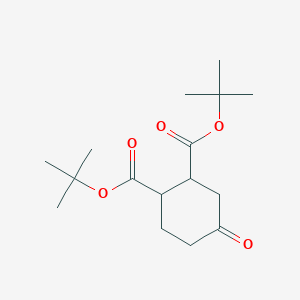
![7-ethoxy-2-(4-methoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2363154.png)

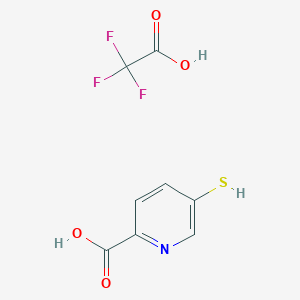

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2363161.png)
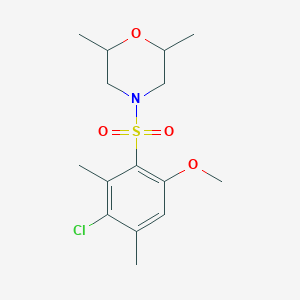
![(2-bromophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2363163.png)
